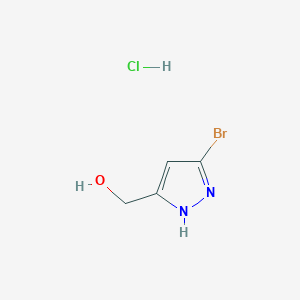
(5-bromo-1H-pyrazol-3-yl)methanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-bromo-1H-pyrazol-3-yl)methanol hydrochloride is a chemical compound with the molecular formula C4H6BrClN2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Mécanisme D'action
Target of Action
It is known that pyrazole derivatives have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that (5-bromo-1H-pyrazol-3-yl)methanol hydrochloride may interact with its targets in a similar manner.
Biochemical Pathways
Given its potential antileishmanial and antimalarial activities , it may affect pathways related to these diseases.
Result of Action
Its potential antileishmanial and antimalarial activities suggest that it may have significant effects at the molecular and cellular levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-1H-pyrazol-3-yl)methanol hydrochloride typically involves the bromination of pyrazole followed by the introduction of a methanol group. One common method includes the reaction of 5-bromo-1H-pyrazole with formaldehyde in the presence of hydrochloric acid to yield the desired product. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production may use continuous flow reactors and automated systems to maintain consistent quality and reduce the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
(5-bromo-1H-pyrazol-3-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 1H-pyrazol-3-yl)methanol.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or ammonia.
Major Products Formed
Oxidation: 5-bromo-1H-pyrazol-3-carboxylic acid
Reduction: 1H-pyrazol-3-yl)methanol
Substitution: 5-amino-1H-pyrazol-3-yl)methanol
Applications De Recherche Scientifique
(5-bromo-1H-pyrazol-3-yl)methanol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-chloro-1H-pyrazol-3-yl)methanol hydrochloride
- (5-fluoro-1H-pyrazol-3-yl)methanol hydrochloride
- (5-iodo-1H-pyrazol-3-yl)methanol hydrochloride
Uniqueness
(5-bromo-1H-pyrazol-3-yl)methanol hydrochloride is unique due to the presence of the bromine atom, which imparts specific chemical properties such as higher reactivity in substitution reactions compared to its chloro and fluoro analogs. This makes it a valuable compound in synthetic chemistry and pharmaceutical research.
Propriétés
IUPAC Name |
(3-bromo-1H-pyrazol-5-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2O.ClH/c5-4-1-3(2-8)6-7-4;/h1,8H,2H2,(H,6,7);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDVAOQMMHLCOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1Br)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
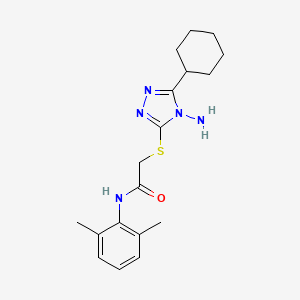
![N-(2-cyclopropylethyl)-6-(4-{6-[(2-cyclopropylethyl)carbamoyl]pyridazin-3-yl}piperazin-1-yl)pyridazine-3-carboxamide](/img/structure/B2963923.png)
![1,3,2-Dioxaborolane, 2-[2-chloro-4-[(methylsulfonyl)methyl]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2963925.png)
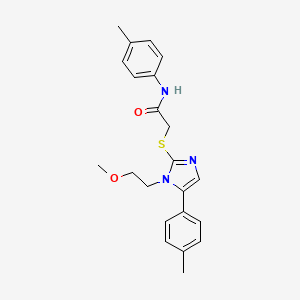
![2-(3-methoxyphenyl)-3-[3-(trifluoromethyl)benzoyl]-1,3-thiazolidine](/img/structure/B2963930.png)
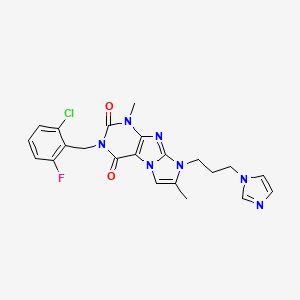
![N-(2,3-dimethylphenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2963932.png)
![N-{[3-(2-hydroxypropan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}prop-2-enamide](/img/structure/B2963933.png)
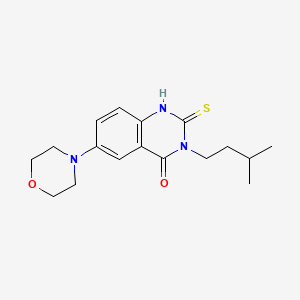
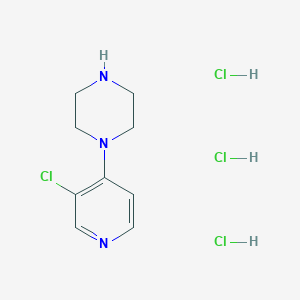
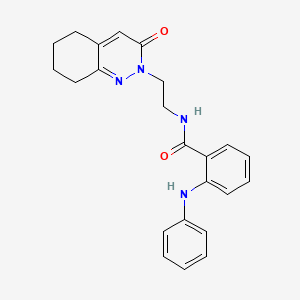
![1-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]cyclopropane-1-carboxamide](/img/structure/B2963940.png)
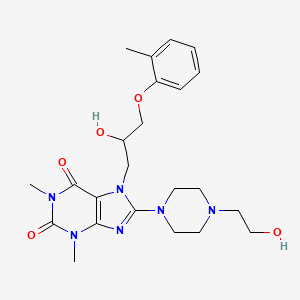
![2-[(3S)-pyrrolidin-3-yloxy]acetic acid hydrochloride](/img/structure/B2963943.png)
